2-Amino-2-(4-chlorophenyl)ethanol

Overview

Description

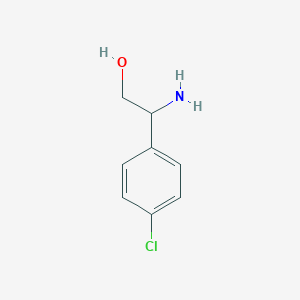

2-Amino-2-(4-chlorophenyl)ethanol (CAS: 1067658-27-8 for R-enantiomer; 1147883-41-7 for S-enantiomer hydrochloride) is a chiral β-amino alcohol characterized by a 4-chlorophenyl group and an ethanolamine backbone. Its molecular formula is C₈H₁₀ClNO, with a molecular weight of 171.62 g/mol (neat form) or 208.09 g/mol (hydrochloride salt) . The compound is synthesized via the reduction of (R)-2-amino-2-(4-chlorophenyl)acetic acid using LiAlH₄ in tetrahydrofuran (THF) under reflux . Enantiomeric purity is critical for applications in asymmetric synthesis and pharmaceutical intermediates, with the S-enantiomer hydrochloride available commercially for research purposes .

Preparation Methods

Reduction of 2-Nitro-2-(4-chlorophenyl)ethanol

The most common industrial method involves hydrogenating 2-nitro-2-(4-chlorophenyl)ethanol using hydrogen gas (H₂) over palladium on carbon (Pd/C) or Raney nickel. Typical conditions include:

This method is scalable and cost-effective but requires specialized equipment for high-pressure hydrogenation.

Transfer Hydrogenation with Ammonium Formate

Alternative hydrogen donors like ammonium formate enable safer, low-pressure reactions:

Asymmetric Henry Reaction

Chiral copper catalysts enable enantioselective synthesis from 4-chlorobenzaldehyde and nitromethanol:

-

Catalyst : Cu(OTf)₂ (1 mol%) with 2,6-di[(S)-4-isopropyl-1-phenyl-4,5-dihydro-1H-2-imidazolyl]pyridine

Chiral Ligand-Assisted Reduction

Rhodium or ruthenium complexes with chiral phosphine ligands (e.g., BINAP) reduce ketone precursors:

Sodium Borohydride-Iodine System

A two-step reduction of 4-chlorophenylacetic acid derivatives:

Stereoselective Reduction with Chiral Auxiliaries

Chiral β-amino alcohols are obtained using (R)-1-phenylethylamine as a directing group:

Biocatalytic Approaches

Microorganisms (e.g., Rhodococcus spp.) selectively reduce 2-aminoacetophenone derivatives:

-

Optical purity : 90% e.e.

This method is eco-friendly but limited by longer reaction times (24–48 h) .

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Optical Purity (% e.e.) | Scale |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ | Methanol | 25–80 | 85–95 | N/A | Industrial |

| Transfer Hydrogenation | Pd/C, NH₄HCO₂ | Methanol | 25 | 89–92 | N/A | Laboratory |

| Asymmetric Henry | Cu(OTf)₂, Chiral ligand | 1,4-Dioxane | 0–5 | 86–94 | 92–94 | Laboratory |

| Borohydride-Iodine | NaBH₄, I₂ | THF | 0 | 95 | N/A | Laboratory |

| Microbial Reduction | Rhodococcus spp. | Aqueous | 30 | 65 | 90 | Laboratory |

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-chlorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block

2-Amino-2-(4-chlorophenyl)ethanol is widely recognized as a valuable chiral building block in organic synthesis. Its unique structure allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals. The compound can be synthesized through several methods, including asymmetric bioreduction of 1-(4-chlorophenyl)ethanone using biocatalysts like Daucus carota cells, yielding high enantiomeric excess.

Reactions and Derivatives

The compound undergoes various chemical reactions, including:

- Oxidation : Producing corresponding ketones or aldehydes.

- Reduction : Leading to the formation of alcohols or amines.

- Substitution : The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

These reactions enable the synthesis of a variety of derivatives that expand its utility in organic chemistry .

Biological Applications

Antimicrobial and Anticancer Activity

Recent studies have highlighted the potential biological activities of this compound. For instance, it has been investigated for its antimicrobial and anticancer properties. In vitro assays demonstrated strong cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The compound exhibited selective cytotoxicity towards malignant cells while showing minimal effects on normal cell lines .

Enzyme Interaction Studies

The compound also acts as a ligand for specific enzymes or receptors, modulating enzyme activity and influencing cellular signaling pathways. This interaction is pivotal for drug design and therapeutic applications .

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound serves as an intermediate in the synthesis of fine chemicals. Its ability to participate in various chemical reactions makes it a versatile component in the production of agrochemicals and pharmaceuticals .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of derivatives of this compound against multiple cancer cell lines. The results indicated that specific modifications to the compound enhanced its inhibitory effects on key kinases such as EGFR and VEGFR-2, outperforming established reference drugs like Sorafenib .

Case Study 2: Enantioselective Synthesis

Research on enantioselective synthesis methods utilizing this compound demonstrated its effectiveness in producing high yields of enantiopure compounds suitable for pharmaceutical applications. This method involved regioselective conversions under mild conditions, showcasing the compound's utility in developing biologically active drugs .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Chiral building block | Used in synthesis of enantiomerically pure compounds |

| Chemical reactions | Participates in oxidation, reduction, and substitution reactions | |

| Biology | Antimicrobial activity | Demonstrated cytotoxicity against cancer cell lines |

| Enzyme interactions | Modulates enzyme activity; potential for drug design | |

| Industry | Production of fine chemicals | Intermediate for agrochemicals and pharmaceuticals |

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-chlorophenyl)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) 2-Amino-2-(4-chloro-2-methylphenyl)ethanol (CAS: 1270339-61-1)

- Structure : A methyl group at the 2-position of the 4-chlorophenyl ring.

- Applications : Investigated in R&D for specialty chemical synthesis .

(b) 2-Amino-2-(3-chlorophenyl)ethanol (CAS: 663611-73-2 for R-enantiomer)

- Structure : Chlorine substituent at the 3-position instead of 3.

- Impact : Altered electronic effects (meta vs. para substitution) may influence reactivity in nucleophilic reactions or pharmacological activity .

(c) 2-Amino-2-(4-methoxyphenyl)ethanol (CAS: 138713-55-0)

- Structure : Methoxy group replaces chlorine at the 4-position.

Heterocyclic Analogues

(a) Hydrobromide 2-[4-(4-chlorophenyl)-2-phenyliminothiazol-3-yl]-ethanol

- Structure: Incorporates a thiazole ring with a phenylimino group.

- Impact : The thiazole moiety enhances antimicrobial and antihistaminic activity. This compound demonstrated significant anti-allergic effects in pharmacological studies .

- Synthesis : Prepared via the Hantzsch reaction .

(b) 2-(1-Amino-2-(4-(4-chlorophenyl)thiazol-2-yl)vinylthio)-1-(4-chlorophenyl)ethanone

- Structure : Benzothiazole derivative with dual 4-chlorophenyl groups.

- Impact : Exhibits anticancer activity, likely due to thiazole-mediated DNA intercalation or kinase inhibition .

(c) 3-Amino-2-(4-chlorophenyl)quinazolin-4(3H)-one

- Structure: Quinazolinone ring fused to the 4-chlorophenyl group.

Extended-Chain Derivatives

2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol (CAS: 68-88-2)

- Structure : Ethoxy-piperazine chain linked to a diphenylmethyl group.

- The extended chain may improve blood-brain barrier penetration .

Stereochemical Variants

The enantiomers of 2-amino-2-(4-chlorophenyl)ethanol exhibit distinct applications:

- (R)-enantiomer (CAS: 1067658-27-8): Used in chiral synthesis of β-blockers or antidepressants .

- (S)-enantiomer hydrochloride (CAS: 1147883-41-7): High-purity research chemical for pharmaceutical development .

Comparative Data Table

Research Findings and Trends

- Pharmacological Potential: Thiazole and quinazolinone derivatives show enhanced bioactivity compared to the parent ethanolamine compound, particularly in anticancer and anti-allergic contexts .

- Stereochemical Influence : Enantiomeric purity significantly impacts efficacy in drug development, with the S-enantiomer hydrochloride being prioritized in high-throughput screening .

- Synthetic Flexibility : Substituent modifications (e.g., methyl, methoxy) allow tuning of physicochemical properties for targeted applications .

Biological Activity

2-Amino-2-(4-chlorophenyl)ethanol, also known as (R)- or (S)-2-Amino-2-(4-chlorophenyl)ethanol depending on its stereochemistry, is a chiral organic compound with significant biological potential. With the molecular formula CHClNO, it features an amino group and a hydroxyl group attached to a carbon atom that is also bonded to a 4-chlorophenyl group. This compound has garnered attention for its various biological activities, including antimicrobial properties and potential applications in drug development.

- Molecular Weight : 171.624 g/mol

- Structure : Contains a chiral center, making it relevant in asymmetric synthesis.

Antimicrobial Properties

Research indicates that both (R)- and (S)-2-Amino-2-(4-chlorophenyl)ethanol exhibit antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria and fungi, suggesting their potential use in treating infections.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific enzymes and receptors. This interaction can modulate enzyme activity or alter cellular signaling pathways, leading to various biological effects such as:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic processes.

- Alteration of Cellular Signaling : By binding to receptors, it can influence cellular responses and signaling cascades.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of (S)-2-Amino-2-(4-chlorophenyl)ethanol demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing that the compound exhibited significant antibacterial activity at low concentrations.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Enzyme Interaction

Another study investigated the interaction of (R)-2-Amino-2-(4-chlorophenyl)ethanol with the enzyme MDM2, which is involved in the regulation of p53, a critical tumor suppressor protein. The compound was shown to bind effectively to MDM2, potentially reactivating p53 and inhibiting tumor growth.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Reduction of 4-Chlorophenylglycine : Using lithium aluminum hydride (LiAlH) to reduce the corresponding amino acid.

- Asymmetric Synthesis : Utilizing chiral auxiliaries to obtain enantiomerically pure forms.

Applications in Drug Development

Due to its biological activities, this compound is being explored as a building block for new pharmaceuticals. Its ability to act on specific biological targets makes it a candidate for further development in therapeutic applications, particularly in oncology and infectious diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Amino-2-(4-chlorophenyl)ethanol with high purity?

- Methodology : A viable approach involves the reduction of nitro precursors. For example, ethyl 2-(4-chlorophenyl)-2-nitroacetate can be reduced using NaBH₄ in tetrahydrofuran (THF)/ethanol to yield ethyl 2-amino-2-(4-chlorophenyl)acetate, which can then undergo hydrolysis to form the ethanol derivative. This method achieves ~65% yield and requires purification via chromatography . Additionally, condensation reactions with enantiopure amines (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) followed by reductive amination can introduce chirality .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Key Techniques :

- ¹H/¹³C NMR : Confirm molecular structure by identifying aromatic protons (δ 7.31–7.37 ppm) and chiral center protons (δ 5.30 ppm) .

- IR Spectroscopy : Detect functional groups (e.g., -OH at ~3383 cm⁻¹, C=O at ~1736 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ = 214.0635) .

Q. What safety precautions are necessary when handling this compound?

- Guidelines : The compound is corrosive (GHS05 classification) and causes severe skin/eye damage. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Hazard Statement H314 applies .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Chiral Induction : Use enantiopure precursors (e.g., (R)-configured amines) during condensation reactions to induce chirality. For example, coupling 1-(5-chloro-2-hydroxyphenyl)ethanone with chiral amines followed by NaBH₄ reduction yields (R,R)-diastereomers with intramolecular O-H⋯N hydrogen bonding stabilizing the configuration .

Q. What analytical techniques are critical for confirming structural integrity in complex mixtures?

- Advanced Methods :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in multi-component systems.

- X-ray Crystallography : Resolve absolute configuration (though not directly reported, SHELX software is widely used for small-molecule refinement ).

- Chiral HPLC : Separate enantiomers using cellulose-based columns .

Q. How does the 4-chlorophenyl group influence reactivity compared to other substituents?

- Electronic Effects : The electron-withdrawing chlorine atom increases electrophilicity at the benzylic carbon, enhancing nucleophilic substitution or oxidation reactivity. Comparative studies with methoxy or methyl substituents (e.g., 2-Amino-2-(4-methoxyphenyl)ethanol) show reduced electrophilicity due to electron-donating groups .

Q. What methodological considerations are essential for scaling up synthesis?

- Optimization :

- Solvent Selection : Use ethanol/THF for solubility and ease of removal.

- Catalyst Efficiency : Optimize Pd/C or Raney Ni for hydrogenation steps to reduce byproducts .

- Purification : Replace column chromatography with recrystallization or distillation for large batches .

Q. Data Contradictions and Future Directions

Q. How can conflicting solubility data across studies be reconciled?

- Systematic Evaluation : Conduct controlled solubility studies in polar (water, DMSO) and non-polar solvents (hexane) under varying temperatures. Discrepancies may arise from impurities or hydration states .

Q. What are the unexplored applications of this compound in asymmetric catalysis?

- Potential : The compound’s chiral center and phenolic -OH group make it a candidate for chiral ligands in transition-metal catalysis (e.g., asymmetric hydrogenation). Computational modeling (DFT) could predict coordination behavior .

Q. How can stability under physiological conditions be assessed for biological assays?

Properties

IUPAC Name |

2-amino-2-(4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJASJZNNGLIKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564731 | |

| Record name | 2-Amino-2-(4-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179811-64-4 | |

| Record name | 2-Amino-2-(4-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(4-chlorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.